[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
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Overview
Description
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form the amino intermediate.
Coupling with Furan Derivative: The amino intermediate is then coupled with a furan derivative, such as 5-bromofuran-2-carboxylic acid, under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or nitro derivatives.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 5-iodofuran-2-carboxylate
- 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 5-fluorofuran-2-carboxylate
Uniqueness
The uniqueness of [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions. The presence of both chloro and methoxy groups, along with the bromofuran moiety, provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO5/c1-20-10-3-2-8(6-9(10)16)17-13(18)7-21-14(19)11-4-5-12(15)22-11/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUBAZGUYMYIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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